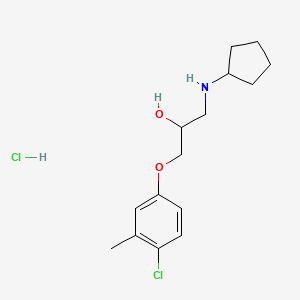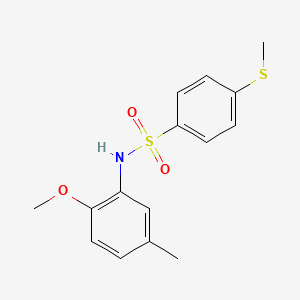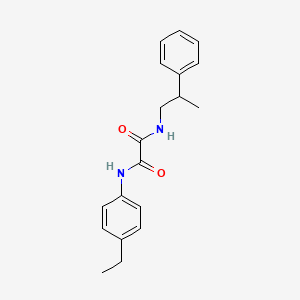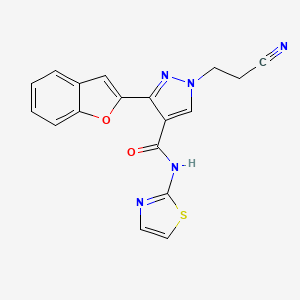![molecular formula C15H16FN3O3S B4175333 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide](/img/structure/B4175333.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide
Descripción general
Descripción
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPA is a small molecule inhibitor that has been shown to have promising results in the treatment of cancer and other diseases.
Mecanismo De Acción
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide inhibits the proteasome by binding to the active site of the 20S proteasome. This binding results in the inhibition of the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide has also been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth.
Biochemical and Physiological Effects
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. In addition, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide is a cost-effective and efficient method for producing N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide, making it a viable option for lab experiments. However, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the development of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide. One potential direction is the development of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide analogs with improved solubility and stability. Another direction is the investigation of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide in combination with other cancer treatments to enhance its efficacy. Finally, the investigation of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide in other disease models, such as inflammatory diseases, may provide new insights into its potential applications.
Aplicaciones Científicas De Investigación
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide works by targeting the proteasome, a protein complex that plays a crucial role in the degradation of cellular proteins. By inhibiting the proteasome, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide prevents the degradation of tumor suppressor proteins, leading to the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-11(15(20)18-10-12-6-8-17-9-7-12)19-23(21,22)14-4-2-13(16)3-5-14/h2-9,11,19H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHMAFUOGRPPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(4-tert-butylbenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4175252.png)
![N-(2-methoxyphenyl)-2-[1-(1-naphthoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4175255.png)

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4175260.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4175268.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4175274.png)
![4-[2-(allyloxy)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4175284.png)
![4-[benzyl(methyl)amino]-5-nitrophthalonitrile](/img/structure/B4175293.png)

![N,N-dimethyl-4-(7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)aniline](/img/structure/B4175306.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4175308.png)


![methyl 3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4175341.png)